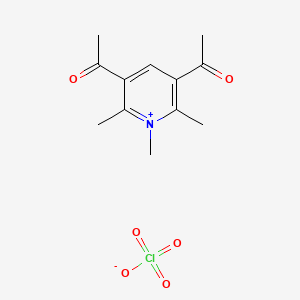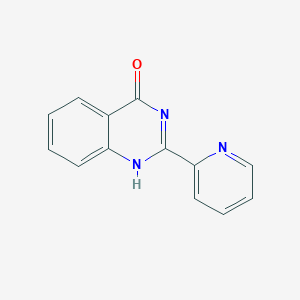
sodium;1-(carboxymethyl)tetrazole-5-thiolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;1-(carboxymethyl)tetrazole-5-thiolate is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a carboxymethyl group and a thiolate group attached to the tetrazole ring. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various chemical and pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;1-(carboxymethyl)tetrazole-5-thiolate typically involves the reaction of primary amines with orthocarboxylic acid esters and sodium azide. This reaction is catalyzed by various agents such as metallic triflates or imidazolium ionic liquids . Another common method involves the 1,3-dipolar cycloaddition of nitriles using sodium azide in the presence of catalysts like aluminum chloride, boron trifluoride etherate, or zinc oxide . These reactions are often carried out under mild conditions, making them efficient and environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using microwave-assisted methods or heterogeneous catalysts. Microwave-assisted synthesis allows for rapid and efficient conversion of nitriles to tetrazoles in solvents like dimethylformamide . Heterogeneous catalysts, such as nickel oxide nanoparticles, are also employed to facilitate the reaction, offering advantages like easy recovery and reuse of the catalyst .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;1-(carboxymethyl)tetrazole-5-thiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiolate group to a thiol or further to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under mild to moderate conditions, ensuring high yields and minimal by-products .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted tetrazoles. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Applications De Recherche Scientifique
Sodium;1-(carboxymethyl)tetrazole-5-thiolate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of sodium;1-(carboxymethyl)tetrazole-5-thiolate involves its interaction with various molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of carboxyl-containing compounds . The thiolate group can form strong bonds with metal ions, making the compound an effective ligand in coordination chemistry . Additionally, the compound’s high nitrogen content contributes to its stability and reactivity in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Tetrazole: The parent compound of tetrazole derivatives, known for its stability and high nitrogen content.
5-Substituted 1H-Tetrazoles: These compounds have various substituents at the 5-position of the tetrazole ring, offering diverse chemical and biological properties.
Tetrazole-5-carboxylate: A derivative with a carboxylate group at the 5-position, used in coordination chemistry and as a bioisostere.
Uniqueness
Sodium;1-(carboxymethyl)tetrazole-5-thiolate is unique due to the presence of both a carboxymethyl group and a thiolate group on the tetrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Propriétés
IUPAC Name |
sodium;1-(carboxymethyl)tetrazole-5-thiolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2S.Na/c8-2(9)1-7-3(10)4-5-6-7;/h1H2,(H,8,9)(H,4,6,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPBCGYUKKDAHP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N1C(=NN=N1)[S-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)O)N1C(=NN=N1)[S-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N4NaO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5-dimethyl-1,5-dihydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol](/img/structure/B7759552.png)

![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7759577.png)





![1-p-Tolyl-2-[1,2,4]triazol-1-yl-ethanone](/img/structure/B7759614.png)

![1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium-3-carboxamide;bromide](/img/structure/B7759629.png)

